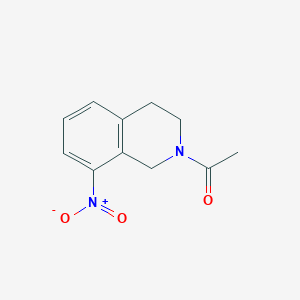
(6-(Azepan-1-yl)-2-methylpyridin-3-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6-(Azepan-1-yl)-2-methylpyridin-3-yl)methanol: is a chemical compound that features a pyridine ring substituted with an azepane group and a hydroxymethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (6-(Azepan-1-yl)-2-methylpyridin-3-yl)methanol typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis or the Chichibabin synthesis.
Introduction of the Azepane Group: The azepane group can be introduced via nucleophilic substitution reactions, where an appropriate azepane derivative reacts with a halogenated pyridine precursor.
Hydroxymethylation: The hydroxymethyl group can be introduced through a formylation reaction followed by reduction. For example, the formylation of the pyridine ring can be achieved using formaldehyde, followed by reduction with a suitable reducing agent like sodium borohydride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The pyridine ring can undergo reduction to form a piperidine ring using hydrogenation catalysts such as palladium on carbon.
Substitution: The azepane group can participate in substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon or other hydrogenation catalysts.
Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.
Major Products
Oxidation: Formation of (6-(Azepan-1-yl)-2-methylpyridin-3-yl)carboxylic acid.
Reduction: Formation of (6-(Azepan-1-yl)-2-methylpiperidin-3-yl)methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(6-(Azepan-1-yl)-2-methylpyridin-3-yl)methanol:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.
Mécanisme D'action
The mechanism of action of (6-(Azepan-1-yl)-2-methylpyridin-3-yl)methanol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The azepane and pyridine rings can engage in various interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking, influencing the compound’s biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(6-(Piperidin-1-yl)-2-methylpyridin-3-yl)methanol: Similar structure but with a piperidine ring instead of an azepane ring.
(6-(Morpholin-1-yl)-2-methylpyridin-3-yl)methanol: Contains a morpholine ring instead of an azepane ring.
(6-(Pyrrolidin-1-yl)-2-methylpyridin-3-yl)methanol: Features a pyrrolidine ring in place of the azepane ring.
Uniqueness
- The presence of the azepane ring in (6-(Azepan-1-yl)-2-methylpyridin-3-yl)methanol provides unique steric and electronic properties, potentially leading to different biological activities and chemical reactivity compared to its analogs.
Propriétés
Formule moléculaire |
C13H20N2O |
|---|---|
Poids moléculaire |
220.31 g/mol |
Nom IUPAC |
[6-(azepan-1-yl)-2-methylpyridin-3-yl]methanol |
InChI |
InChI=1S/C13H20N2O/c1-11-12(10-16)6-7-13(14-11)15-8-4-2-3-5-9-15/h6-7,16H,2-5,8-10H2,1H3 |
Clé InChI |
IUCBRBQJTQJAKI-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=N1)N2CCCCCC2)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,7-Diazaspiro[4.4]nonane, 1-(5-isothiazolyl)-7-methyl-](/img/structure/B11883858.png)
![2-(tert-Butyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B11883861.png)
![4-Methoxy-6h-benzo[c]chromen-6-one](/img/structure/B11883866.png)

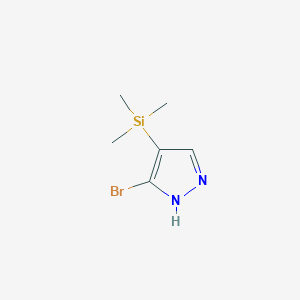

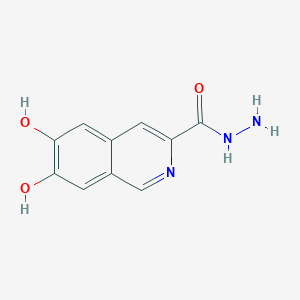
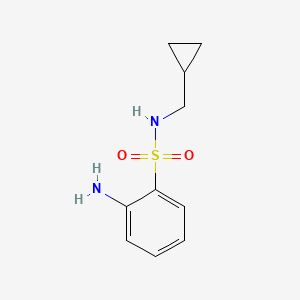
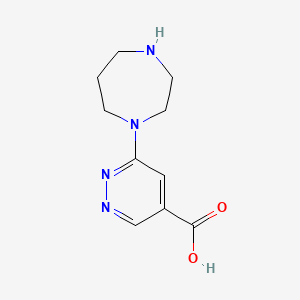
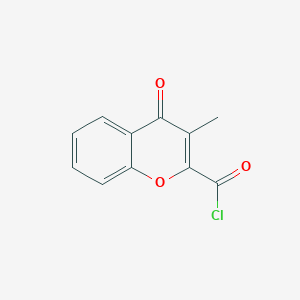
![7-Fluoro-1-methylspiro[indoline-3,4'-piperidine]](/img/structure/B11883913.png)
